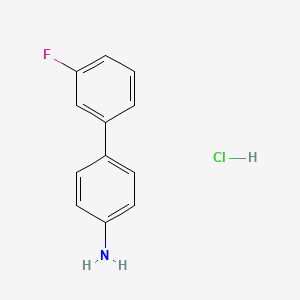

3'-Fluorobiphenyl-4-ylamine hydrochloride

Description

Strategic Significance of Fluorine in Advanced Organic Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical development. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant thermal and chemical stability to fluorinated compounds. wikipedia.orgnih.gov This metabolic stability is a highly sought-after trait in the design of therapeutic agents, as it can prevent rapid degradation of the drug in the body. wikipedia.org

Fluorine's high electronegativity, the most potent of any element, and its relatively small atomic size allow it to dramatically alter the physicochemical properties of a molecule without adding significant steric bulk. researchgate.netbeilstein-journals.org The introduction of fluorine can influence a molecule's lipophilicity, acidity, basicity, and conformation. beilstein-journals.org These modifications can enhance a drug's ability to cross cell membranes and improve its binding affinity to target enzymes or receptors. Consequently, organofluorine compounds are increasingly prevalent in pharmaceuticals, agrochemicals, and advanced materials. acs.org The development of new synthetic methods to introduce fluorine atoms or fluorine-containing groups into organic structures remains an active and important area of research. researchgate.net

Overview of Arylamine Scaffolds in Advanced Chemical Research

Arylamines, compounds in which an amino group is attached to an aromatic ring, are fundamental structural units in a vast array of chemical products. They serve as the core scaffold for numerous therapeutic agents, agrochemicals, and organic materials. researchgate.netnih.govresearchgate.net The prevalence of this moiety is due to its versatile chemical reactivity and its presence in many biologically active molecules. nih.gov

The development of efficient methodologies for the construction of arylamine frameworks, such as the Buchwald-Hartwig amination, has been a major focus in organic synthesis. researchgate.net These methods allow for the precise and selective formation of carbon-nitrogen bonds, enabling the assembly of complex molecular architectures. researchgate.net The arylamine group can act as a key building block, providing a point of attachment for further functionalization or serving as an essential pharmacophore for biological activity. nih.govnih.gov Their widespread application in the chemical, pharmaceutical, and materials industries underscores their importance in advanced chemical research. nih.gov

Positioning of 3'-Fluorobiphenyl-4-ylamine Hydrochloride within Complex Synthetic Targets

This compound emerges as a valuable synthetic intermediate by combining the strategic advantages of its constituent parts: the fluorine atom, the arylamine group, and the biphenyl (B1667301) backbone. This compound serves as a specialized building block for the synthesis of more complex target molecules where the specific 3-fluorobiphenyl (B1329890) moiety is desired.

The synthetic strategy using fluorinated building blocks remains a dominant approach in drug discovery. nih.gov By employing a pre-functionalized intermediate like this compound, chemists can efficiently introduce the entire fluorinated biphenylamine scaffold into a larger molecular structure in a single step. This approach avoids potentially harsh or low-yielding fluorination or cross-coupling reactions at a later stage of a complex synthesis. The presence of the amine group provides a reactive handle for a variety of chemical transformations, including amide bond formation, N-alkylation, or further cross-coupling reactions, making it a versatile precursor for creating libraries of compounds for screening in drug discovery and materials science.

Chemical Compound Data

Below are the key chemical properties of this compound and its parent compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-fluorophenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDYESMPLQOASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorobiphenyl 4 Ylamine Hydrochloride and Analogous Structures

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenylamine Formation

Transition metal catalysis is the cornerstone for the synthesis of complex aromatic structures like fluorinated biphenylamines. Palladium-catalyzed reactions, in particular, are among the most powerful and widely used methods for constructing both the biaryl C-C bond and the aryl-amine C-N bond. acs.org These methods offer high functional group tolerance and reliability, making them superior to traditional approaches like the Ullmann coupling, which often requires harsh conditions. acs.org

The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of the C-C bond that defines the biphenyl (B1667301) framework. mdpi.com It typically involves the reaction of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex. uliege.be This reaction is particularly valuable for synthesizing fluorinated biphenyls, which are key intermediates for compounds like 3'-Fluorobiphenyl-4-ylamine. mdpi.comthieme-connect.de The synthesis can be strategically designed, for instance, by coupling a substituted bromoaniline with an appropriate arylboronic acid to directly form the biphenylamine skeleton. uliege.be

The efficiency of the Suzuki-Miyaura coupling for producing fluorinated biphenyls is highly dependent on the careful optimization of the catalytic system and reaction parameters. The choice of catalyst, ligand, base, and solvent all play crucial roles in achieving high yields and minimizing side reactions. researchgate.net For challenging substrates, such as heavily fluorinated aryl boronates, specialized conditions may be required to achieve decent yields. chemistryviews.org

Key factors for optimization include:

Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ can be effective, systems using palladium(II) acetate (B1210297) (Pd(OAc)₂) with sterically demanding biaryl phosphine (B1218219) ligands often show improved performance. uliege.bethieme-connect.de Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, have also been developed as recyclable and greener alternatives. mdpi.com

Base and Solvent: The choice of base is critical for the transmetalation step. Aqueous bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in polar solvent systems. uliege.bemdpi.com For certain fluorinated substrates, fluoride (B91410) salts such as cesium fluoride (CsF) can be essential, proceeding through a palladium-fluorido intermediate. chemistryviews.org

Reaction Temperature: While many Suzuki couplings require elevated temperatures, the development of highly active catalysts has enabled some reactions to proceed under milder conditions. thieme-connect.de

| Catalyst (mol%) | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd₂(dba)₃ (3) | P(t-Bu)₃ | 2 M aq Na₂CO₃ | Toluene | 63% |

| Pd(OAc)₂ (3) | PPh₃ | 2 M aq Na₂CO₃ | Toluene | 18% |

| Pd(PPh₃)₄ (3) | — | Et₃N | CH₃CN | 0% |

| Pd(PPh₃)₄ (3) | — | 2 M aq Na₂CO₃ | Toluene | 48% |

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wiley.com This palladium-catalyzed cross-coupling reaction provides a direct method for synthesizing arylamines from aryl halides or pseudohalides and an amine. wiley.comuwindsor.ca In the context of 3'-Fluorobiphenyl-4-ylamine, this reaction could be envisioned as the coupling of a 3-fluorobiphenyl (B1329890) halide with an ammonia (B1221849) equivalent. The development of this reaction has been driven largely by the design of new, highly effective phosphine ligands. wiley.comnih.gov

The evolution of ligand systems has been critical to the broad applicability and high efficiency of the Buchwald-Hartwig amination. wiley.com Early catalytic systems used simple phosphines like tri-ortho-tolylphosphine or bidentate ligands such as BINAP and dppf. wiley.comnih.gov However, a major breakthrough was the development of monodentate, electron-rich, and sterically bulky phosphine ligands, particularly those with a biaryl backbone. nih.govmit.edu These ligands promote the formation of highly reactive, low-coordinate palladium species that facilitate the key steps of the catalytic cycle. researchgate.net

Notable classes of ligands that have enhanced the efficiency of C-N coupling include:

Dialkylbiaryl Phosphines: Ligands such as RuPhos, SPhos, and XPhos are highly effective for a wide range of substrates, including challenging aryl chlorides. researchgate.netnih.gov

Dialkylheterobiaryl Phosphines: Ligands incorporating heteroaromatic rings, such as cataCXium P, have also been developed to create superior catalysts. researchgate.net

Ylide-Substituted Phosphines (YPhos): This newer class of ligands has shown remarkably high activity, enabling C-N coupling of aryl chlorides at room temperature with low catalyst loadings. wiley.com

| Generation/Class | Example Ligands | Key Characteristics |

|---|---|---|

| First Generation | P(o-Tol)₃ | Simple, moderate activity. wiley.com |

| Second Generation | BINAP, dppf | Bidentate, improved scope. wiley.comnih.gov |

| Third Generation (Buchwald-type) | XPhos, SPhos, RuPhos, JohnPhos | Monodentate, bulky, electron-rich biaryl phosphines; highly active. nih.govresearchgate.netnih.gov |

| Fourth Generation | YPhos, cataCXium P | Heteroaryl-based or ylide-substituted; exceptional activity at low temperatures. wiley.comresearchgate.net |

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. uwindsor.cayoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-coordinate, electron-rich Pd(0) complex, forming a Pd(II) intermediate. youtube.com The efficiency of this step is greatly enhanced by bulky, electron-donating phosphine ligands. researchgate.net

Amine Coordination and Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. uwindsor.cayoutube.com Common bases include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate. uwindsor.canih.gov

Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the arylamine product (Ar-NHR) and regenerating the active Pd(0) catalyst. youtube.com For reactions involving electron-withdrawing groups on the amine, such as in fluoroalkylamines, this reductive elimination step can become the turnover-limiting step of the entire cycle. nih.govnih.gov

While the Suzuki-Miyaura reaction is prevalent, several other transition metal-catalyzed cross-coupling reactions serve as powerful alternatives for constructing the biphenyl core. researchgate.net

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is particularly effective for synthesizing highly fluorinated oligophenyls, sometimes offering advantages over Suzuki protocols where the required organoboron compounds may be unstable. thieme-connect.comresearchgate.net The use of palladacycle precatalysts with ligands like XPhos has enabled these couplings to proceed under mild conditions with a wide range of substrates. researchgate.net

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org It is a highly versatile C-C bond-forming reaction with broad functional group tolerance. organic-chemistry.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which has led to its replacement by other methods like the Suzuki coupling in many applications. organic-chemistry.orgharvard.edu

Ullmann Reaction: The classic Ullmann reaction is a copper-mediated coupling of two aryl halide molecules to form a symmetric biaryl. byjus.comorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. byjus.comwikipedia.org While it was one of the first transition-metal-mediated C-C bond formations, its reputation for erratic yields and severe conditions has limited its use. wikipedia.org Modern variations using palladium or nickel catalysts, or improved copper-based systems, have rendered the conditions more mild. organic-chemistry.orgwikipedia.org

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity and functional group tolerance; good for fluorinated systems. wikipedia.orgthieme-connect.com | Organozinc reagents can be moisture-sensitive. |

| Stille | Organotin (R-SnR'₃) | Palladium | Reagents are stable to air and moisture; broad scope. wikipedia.org | High toxicity of tin compounds. organic-chemistry.org |

| Ullmann | None (Aryl Halide Self-Coupling) | Copper (stoichiometric or catalytic) | Classic method; useful for symmetric biaryls. byjus.com | Harsh conditions (high temp.); often requires electron-deficient aryl halides. wikipedia.org |

Palladium-Catalyzed C-N Amination of Aryl Halides with Fluoroanilines

Radical-Mediated Synthetic Pathways for Fluorinated Arylamines

The synthesis of arylamines, core structures in numerous therapeutic agents and organic materials, has been significantly advanced by radical-mediated approaches. nih.govresearchgate.net These methods offer a powerful alternative to traditional cross-coupling reactions. One notable strategy involves the generation of highly electrophilic aminium radicals from protonated, electron-poor O-aryl hydroxylamines. nih.govresearchgate.net In the presence of a photocatalyst like Ru(bpy)₃Cl₂, these aminium radicals can undergo polarized radical addition to aromatic compounds, enabling the direct formation of C-N bonds. nih.gov

This visible-light-mediated process is advantageous due to its high speed and selectivity, providing rapid access to complex arylamines from unfunctionalized aromatic compounds. nih.gov The intrinsic electrophilic nature of aminium radicals, which are isoelectronic to alkyl radicals but carry a formal positive charge, allows them to react efficiently with electron-rich aromatic systems. nih.govresearchgate.net While the direct N-perfluoroalkylation of nitrosoarenes also proceeds via radical pathways to form fluorinated intermediates, the generation and use of aminium radicals represent a more direct route for the arylation step. nih.gov This approach has been successfully applied to the late-stage modification of various complex molecules, demonstrating its broad utility in constructing fluorinated arylamine scaffolds. nih.govresearchgate.net

The table below summarizes a typical reaction scope for the synthesis of arylamines via aminium radicals, showcasing the versatility of this method with different aromatic partners.

| Aromatic Compound | Amine Source | Yield (%) |

|---|---|---|

| Naphthalene | Piperidine | 75 |

| 2-Methoxynaphthalene | Piperidine | 80 |

| Anisole | Piperidine | 71 |

| 1,3,5-Trimethoxybenzene | Piperidine | 96 |

Green Chemistry Advancements in the Synthesis of Fluorinated Biphenylamine Derivatives

The principles of green chemistry are increasingly influencing the synthesis of fluorinated biphenylamine derivatives, focusing on reducing environmental impact through sustainable solvents and efficient catalytic systems. researchgate.net

Development of Sustainable Solvents and Reaction Media

A primary focus of green chemistry is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. researchgate.net Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netresearchgate.net For reactions like the Suzuki-Miyaura coupling, which is a cornerstone for synthesizing biphenyl structures, solvent systems incorporating water have been developed. For instance, a mixture of water and dioxane has been effectively used for the palladium-catalyzed synthesis of novel difluorinated biphenyl compounds. nih.govacs.org

Beyond water, other nonconventional media are gaining attention. researchgate.net Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), possess unique properties including high polarity and reduced nucleophilicity, which can prevent side reactions. chemrxiv.orgacs.org These solvents can actively participate in reactions, influencing chemo- and regio-selectivity, particularly in the field of organic electrosynthesis. chemrxiv.orgacs.org Supercritical fluids, like supercritical carbon dioxide, also represent a promising alternative reaction medium for greener chemical processes. researchgate.net The use of such solvents facilitates easier product purification and potential catalyst recycling, aligning with the goals of sustainable synthesis. researchgate.netresearchgate.net

Utilization of Heterogeneous Catalysts for Efficient Production

The shift from homogeneous to heterogeneous catalysts is a key advancement in green chemistry, primarily because they can be easily recovered and recycled, reducing waste and cost. researchgate.net In the context of synthesizing fluorinated biphenyl derivatives, palladium-based heterogeneous catalysts have shown great promise. researchgate.net

One example is the use of palladium nanoparticles supported on COOH-modified graphene for Suzuki-Miyaura C-C coupling reactions. researchgate.net This catalytic system demonstrates excellent versatility and good conversion rates in reactions involving various arylboronic acids and aryl bromides to produce fluorinated biphenyls. researchgate.net Another commonly used heterogeneous catalyst is palladium on carbon (Pd/C), which is effective in reactions such as the reduction of dinitro compounds to their corresponding diamines—a frequent step in the synthesis of more complex amine derivatives. uva.es Furthermore, research into nanoscopic metal fluorides, such as those based on FeF₃-MgF₂, is opening avenues for new solid catalysts with tunable acidic properties for a range of organic transformations. researchgate.net

The following table details the conditions for a Suzuki-Miyaura coupling reaction using a homogeneous catalyst in a greener solvent mixture, a common method for producing fluorinated biphenyls. acs.org

| Parameter | Condition |

|---|---|

| Starting Material | 1-bromo-3,4-difluorobenzene |

| Coupling Partner | Arylboronic acids |

| Catalyst | Pd(PPh₃)₄ (1.5 mol %) |

| Base | K₃PO₄ |

| Solvent | Water:Dioxane (1:3 v/v) |

| Temperature | 105 °C |

| Time | 8.5 h |

| Average Yield | ~78% |

Applications of 3 Fluorobiphenyl 4 Ylamine Hydrochloride As a Synthetic Intermediate

Construction of Complex Polyaromatic and Biphenyl (B1667301) Systems

The biphenyl scaffold is a fundamental structural motif in numerous functional organic materials. 3'-Fluorobiphenyl-4-ylamine hydrochloride serves as a key starting material for the elaboration of more complex polyaromatic and substituted biphenyl systems. The presence of the amine group allows for a variety of chemical transformations, including diazotization followed by coupling reactions, which can be employed to introduce additional aryl groups.

Moreover, the amino group can be transformed into other functional groups, such as halides or a triflate, which are amenable to transition-metal-catalyzed cross-coupling reactions. For instance, a Sandmeyer-type reaction can convert the amine to a bromide, which can then participate in Suzuki-Miyaura or other palladium-catalyzed coupling reactions to form terphenyl or even larger polyaromatic structures. The fluorine substituent on one of the phenyl rings can influence the electronic properties and solubility of the resulting polyaromatic systems, which is a desirable feature in the design of materials for organic electronics.

A representative synthetic pathway to generate amino biphenyl derivatives involves the reaction of a haloaniline with a fluorinated phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base like potassium phosphate. rsc.org This methodology highlights the utility of amino-biphenyl precursors in building more complex fluorinated polyaromatic structures. rsc.org

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Substituted Biphenyl |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Base, Ligand | Arylamine |

| Sandmeyer Reaction | Arylamine | NaNO₂, HBr/HCl, CuBr/CuCl | Aryl Halide |

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The amine functionality of this compound is a versatile handle for the construction of various heterocyclic frameworks. Through condensation reactions with appropriate bifunctional reagents, a range of nitrogen-containing heterocycles can be synthesized. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of quinoline (B57606) or acridine (B1665455) derivatives.

Furthermore, the synthesis of carbazole (B46965) derivatives, which are important motifs in materials for organic light-emitting diodes (OLEDs) and as hosts for phosphorescent emitters, can be envisioned starting from 3'-Fluorobiphenyl-4-ylamine. A common strategy for carbazole synthesis is the intramolecular cyclization of diarylamines. 3'-Fluorobiphenyl-4-ylamine can be N-arylated with a suitably substituted aryl halide, and the resulting diarylamine can undergo intramolecular C-H amination or other cyclization methods to form the carbazole ring system.

Role in the Development of Advanced Molecular Architectures

The term "advanced molecular architectures" encompasses a broad range of complex molecules designed for specific functions, including molecular machines, sensors, and components for molecular electronics. The rigid and well-defined structure of the fluorinated biphenyl unit makes this compound an attractive building block for such architectures.

Derivatives of this compound can be incorporated into larger, well-defined structures such as dendrimers or shape-persistent macrocycles. The fluorine atom can serve as a spectroscopic probe or a site for specific intermolecular interactions, such as hydrogen bonding or halogen bonding, which can be crucial for the self-assembly and function of these complex molecules.

Integration into Supramolecular Assembly Components

For instance, after conversion to an amide or an imine, the resulting molecule could possess hydrogen bonding donor and acceptor sites, facilitating the formation of one-, two-, or three-dimensional networks. The synthesis of supramolecular alloys from fluorinated and non-fluorinated imine cages has been reported, demonstrating the utility of fluorinated building blocks in creating complex, crystalline supramolecular structures with tunable properties. nih.govresearchgate.netnih.govchemrxiv.org The introduction of fluorine can increase the crystallinity and stability of the resulting assemblies. nih.gov

Contribution to Functional Materials Development via Derived Structures

The derivatives of this compound have significant potential in the development of a variety of functional materials, particularly in the field of organic electronics.

Liquid Crystals: Fluorinated biphenyls are widely used in liquid crystal displays (LCDs) due to their advantageous properties, such as chemical stability and low viscosity. nih.govnsf.govresearchgate.net The introduction of a fluorine atom can significantly influence the mesomorphic properties, including the clearing point and dielectric anisotropy. nsf.govtandfonline.com Derivatives of 3'-Fluorobiphenyl-4-ylamine, after appropriate functionalization of the amino group, can be designed to exhibit liquid crystalline behavior.

Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are commonly used as hole-transporting materials (HTMs) in OLEDs due to their good electrochemical stability and hole mobility. nih.gov 3'-Fluorobiphenyl-4-ylamine can serve as a core for the synthesis of new triarylamine-based HTMs. The fluorine substituent can help to tune the HOMO level of the material, which is crucial for efficient charge injection from the anode. Fluorinated biphenyls are also used to develop OLEDs due to their rigidity and electron-poor nature. rsc.org

Organic Photovoltaics (OPVs): In the field of organic solar cells, derivatives of 3'-Fluorobiphenyl-4-ylamine can be explored as components of donor or acceptor materials. The fluorine substitution can impact the electronic energy levels and morphology of the active layer, which are key factors determining the efficiency of the photovoltaic device. Specifically, they can be utilized as hole-transporting materials in perovskite solar cells. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

Functional Polymers: The amino group of 3'-Fluorobiphenyl-4-ylamine provides a reactive site for incorporation into polymer backbones. For example, it can be used as a monomer in the synthesis of polyamides, polyimides, or other high-performance polymers. researchgate.nettdl.orgresearchgate.netresearchgate.netntu.edu.twmdpi.com The resulting fluorinated polymers may exhibit enhanced thermal stability, solubility, and specific optoelectronic properties, making them suitable for applications in coatings, membranes, or as dielectric materials.

| Material Class | Key Properties Influenced by the Fluorinated Biphenyl Moiety | Potential Applications |

|---|---|---|

| Liquid Crystals | Mesophase behavior, dielectric anisotropy, clearing point | Liquid Crystal Displays (LCDs) |

| Hole-Transporting Materials | HOMO energy level, charge mobility, electrochemical stability | Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells |

| Functional Polymers | Thermal stability, solubility, dielectric properties, optoelectronic properties | High-performance coatings, membranes, organic electronics |

This compound is a versatile and valuable synthetic intermediate that provides access to a wide range of complex and functional organic molecules. Its unique combination of a fluorinated biphenyl core and a reactive amine group allows for its use in the construction of sophisticated polyaromatic systems, diverse heterocyclic frameworks, and advanced molecular architectures. Furthermore, its derivatives are promising candidates for the development of novel liquid crystals, materials for organic electronics, and functional polymers. The strategic incorporation of the 3'-fluorobiphenyl-4-amino moiety continues to be a fruitful area of research, with the potential to yield new materials with tailored properties for a variety of advanced applications.

Theoretical and Computational Studies of Fluorinated Biphenylamines

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of fluorinated biphenylamines. These studies typically involve the optimization of the ground state molecular geometry to obtain key parameters such as bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, using the B3LYP method with a 6-31G(d,p) basis set, provided detailed information on its geometrical parameters. researchgate.net Similar calculations for 3'-Fluorobiphenyl-4-ylamine would reveal the influence of the fluorine and amine substituents on the biphenyl (B1667301) framework.

The electronic properties are further characterized by the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net Global reactivity descriptors, which provide a quantitative measure of chemical reactivity and stability, can be derived from these orbital energies. dergipark.org.tr

Table 1: Key Electronic Properties Calculated from DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |

| Electronegativity | The power of an atom to attract electrons. | Influences bond polarity and reactivity. |

| Chemical Hardness | Resistance to change in electron distribution. | A larger value indicates greater stability. |

This table presents typical electronic properties that are calculated using DFT methods to assess the reactivity profile of a molecule. The specific values for 3'-Fluorobiphenyl-4-ylamine hydrochloride would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, as they visualize the charge distribution on the molecule's surface. These maps help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Mechanistic Studies of Reaction Pathways Using Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, including the synthesis of fluorinated biphenylamines. The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing biphenyl derivatives, and computational studies can provide detailed insights into its reaction pathway. digitellinc.commdpi.com

These studies typically involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. This allows for the determination of activation barriers and reaction energies, which are crucial for understanding the reaction kinetics and thermodynamics. digitellinc.com

For the synthesis of a compound like 3'-Fluorobiphenyl-4-ylamine, a plausible route is the Suzuki coupling of a fluorinated phenylboronic acid with a bromoaniline derivative. Computational modeling of this reaction would involve:

Investigating the catalytic cycle: This includes modeling the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst.

Analyzing the role of ligands: Computational methods can assess how different ligands on the palladium catalyst influence the reaction efficiency and selectivity.

Evaluating solvent effects: The choice of solvent can significantly impact reaction rates and yields. Computational models can incorporate solvent effects to provide a more realistic description of the reaction. digitellinc.com

In Silico Design and Prediction of Novel Synthetic Transformations

The principles of computational chemistry are increasingly applied in the in silico design of novel molecules and the prediction of new synthetic routes. By understanding the structure-property relationships derived from computational studies, chemists can design new fluorinated biphenylamine derivatives with desired electronic and chemical properties. rsc.org

For example, by systematically varying the position and number of fluorine substituents on the biphenyl scaffold and calculating the resulting electronic properties, it is possible to predict which derivatives would exhibit enhanced reactivity or stability. This predictive power accelerates the discovery of new compounds with potential applications in various fields.

Furthermore, computational tools can be used to screen for potential synthetic pathways by evaluating the thermodynamics and kinetics of various hypothetical reactions. This can help in identifying promising new synthetic strategies that are more efficient or selective than existing methods.

Computational Analysis of Aromaticity and Fluorine Substituent Effects

The introduction of a fluorine atom onto an aromatic ring can significantly influence its aromaticity. Computational methods provide quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on the degree of bond length equalization, and magnetic criteria like the Nucleus-Independent Chemical Shift (NICS). researchgate.netscispace.com

Computational analysis can dissect these effects and quantify their impact on the pi-electron delocalization of the biphenyl rings in 3'-Fluorobiphenyl-4-ylamine. This understanding is crucial as changes in aromaticity can affect the molecule's stability, reactivity, and spectroscopic properties. Research indicates that the influence of a substituent on the π-electron structure is more pronounced in less aromatic systems. researchgate.net

Molecular Modeling of Intermolecular Interactions and Conformation

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to study the intermolecular interactions and conformational preferences of this compound. rsc.orgulisboa.ptchemrxiv.orgnih.govresearchgate.net These interactions are fundamental to understanding the compound's physical properties, such as its crystal packing and solubility.

The presence of the amine and fluorine groups allows for a variety of intermolecular interactions, including:

Hydrogen bonding: The amine group can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

π-π stacking: The aromatic biphenyl rings can engage in stacking interactions.

C-H···π interactions: The hydrogen atoms on one ring can interact with the π-electron cloud of another ring.

Computational methods can be used to calculate the energies of these interactions, providing a quantitative understanding of their relative strengths. nih.govresearchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. nih.gov

Furthermore, the biphenyl scaffold is not rigid, and the two phenyl rings can rotate relative to each other. The angle of this rotation (dihedral angle) is influenced by the substituents and the surrounding environment. Conformational analysis through computational methods can identify the most stable conformations of the molecule and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Emerging Research Directions and Future Perspectives

Innovations in Catalytic Systems for Efficient Derivatization

The derivatization of fluorinated biphenylamines is critical for creating novel molecular entities. Recent progress in catalysis is focused on developing more efficient, selective, and sustainable methods. Innovations are centered on late transition metal catalysts and advanced organocatalysts that can operate under mild conditions with high functional group tolerance. mdpi.comresearchgate.net

Key areas of innovation include:

Late Transition Metal Catalysis: Complexes of nickel and palladium are particularly advantageous for creating branched polyethylene and for conducting polymerizations in polar solvents. researchgate.net These systems are being adapted for cross-coupling reactions to functionalize the aromatic rings of biphenylamines.

Advanced Fluorination Reagents: The development of catalytic systems utilizing modern fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) allows for site-selective C-H fluorination. mdpi.com These methods are crucial for late-stage functionalization, where a fluorine atom is introduced into a complex molecule, potentially altering its biological activity. mdpi.com

Organocatalysis: Chiral primary amine organocatalysts, such as β,β-diaryl serines, have demonstrated high efficiency in enantioselective fluorination of β-diketones with high yields and excellent enantioselectivities. mdpi.com This approach offers a metal-free alternative for creating chiral fluorinated compounds.

| Catalytic System | Catalyst/Reagent Example | Key Advantages | Potential Application for 3'-Fluorobiphenyl-4-ylamine |

|---|---|---|---|

| Transition Metal Catalysis | Palladium or Nickel Complexes | High activity in cross-coupling, tolerance for polar solvents. researchgate.net | Functionalization of the biphenyl (B1667301) core. |

| Photoredox Catalysis | Visible light photocatalysts | Metal-free options, mild reaction conditions, high selectivity. mdpi.com | Radical-based C-F bond formation. mdpi.com |

| Organocatalysis | β,β-diaryl serines | Enantioselective, metal-free, high yields. mdpi.com | Asymmetric derivatization of the amine group or side chains. |

| Electrochemical Fluorination | Electrochemical systems | Sustainable, avoids harsh reagents. mdpi.com | Direct fluorination or derivatization via electrochemical activation. |

Chemo- and Regioselective Transformations of Fluorinated Biphenylamines

Controlling the chemo- and regioselectivity of reactions involving polyfunctional molecules like fluorinated biphenylamines is a significant synthetic challenge. The electronic properties imparted by the fluorine atom can profoundly influence the reactivity of the aromatic rings and the amine group. rsc.org Research is focused on leveraging these electronic effects and developing directing groups to achieve precise transformations.

The aryne distortion model, for instance, explains how substituents can influence the regioselectivity of nucleophilic additions to aryne intermediates. nih.govnih.gov By analogy, the fluorine atom at the 3'-position of the biphenyl system is expected to polarize the molecule, directing incoming reagents to specific positions. The development of reactions that can selectively target either the fluorinated or non-fluorinated ring, or the positions ortho or meta to the amine group, is a key area of investigation. This control is essential for building complex molecular architectures from the 3'-Fluorobiphenyl-4-ylamine scaffold. nih.govmdpi.com

Integration with Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.netdurham.ac.uk For the synthesis and derivatization of fluorinated compounds like 3'-Fluorobiphenyl-4-ylamine, flow chemistry is particularly beneficial due to its ability to handle hazardous reagents and highly reactive intermediates safely. durham.ac.ukrsc.org

The integration of flow chemistry allows for:

Enhanced Safety: Small reactor volumes minimize the risk associated with exothermic reactions or the use of toxic reagents often employed in fluorination chemistry. durham.ac.uk

Precise Control: Excellent control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. researchgate.net

Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling up batch reactors. ornl.gov

Automation: Autonomous systems can optimize reaction pathways and perform multi-step syntheses without manual intervention, accelerating the discovery and production of new derivatives. ornl.govosti.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms. | Inherently safer due to small reaction volumes and superior heat transfer. durham.ac.ukrsc.org |

| Scalability | Complex, requires re-optimization of conditions. | Simpler scale-up by extending run time or using parallel reactors. ornl.gov |

| Process Control | Difficult to maintain homogeneity and precise temperature. | Excellent control over temperature, mixing, and residence time. researchgate.net |

| Efficiency | Often requires intermediate isolation and purification. | Enables telescoped, multi-step reactions, reducing waste and time. nih.govnih.gov |

Exploration of New Reactivity Modes for Fluorinated Amines

The presence of fluorine can unlock novel reaction pathways that are not accessible to their non-fluorinated analogs. rsc.org Research into the unique reactivity of fluorinated amines aims to expand the synthetic toolbox for creating diverse molecular structures. For example, fluorinated amines can be converted into other valuable functional groups like carbamoyl fluorides or trifluoromethylamines by activating small molecules such as CO2 or CS2. nih.govacs.org

Furthermore, the fluorine atom can influence the outcome of radical reactions. The trifluoromethyl radical, for instance, is tetrahedral, unlike the planar methyl radical, which affects its stability and reactivity. rsc.org Understanding these "fluorine effects" allows chemists to design new transformations, such as converting thiocarbamoyl fluorides into trifluoromethylamines through a desulfurinative fluorination process. nih.govacs.org This opens up avenues for synthesizing novel derivatives of 3'-Fluorobiphenyl-4-ylamine with unique electronic and biological properties.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced spectroscopic techniques provide invaluable insights into the structural and electronic properties of molecules and reactive intermediates. ebsco.com

For studying the reactions of 3'-Fluorobiphenyl-4-ylamine and its derivatives, a combination of techniques is employed:

Nuclear Magnetic Resonance (NMR): 1H, 13C, and especially 19F NMR are fundamental for structure elucidation. The GIAO method can be used to calculate theoretical chemical shifts to compare with experimental data. scielo.br

Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of molecules, providing information about functional groups and bonding. gjar.orgnih.gov Density Functional Theory (DFT) calculations are often used to assign vibrational frequencies. gjar.org

Electronic Spectroscopy (UV-Vis): This method provides information about the electronic transitions within a molecule and is used to study properties like the HOMO-LUMO gap, which relates to chemical reactivity. scielo.br

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can detect short-lived intermediates, providing direct evidence for proposed reaction mechanisms. acs.org

Mass Spectrometry: In-line techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can be integrated into flow chemistry setups to monitor reactions in real-time. nih.gov

By combining experimental data from these advanced techniques with computational modeling, researchers can gain a comprehensive picture of reaction pathways, transition states, and the electronic effects of fluorine substitution, paving the way for more rational and efficient synthesis design. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-Fluorobiphenyl-4-ylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Begin with a Suzuki-Miyaura coupling to construct the biphenyl core, using 3-fluorophenylboronic acid and 4-bromoaniline derivatives. Catalyze with Pd(PPh₃)₄ under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .

- Introduce the amine group via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt. Optimize pH (4–6) to prevent decomposition .

- Purify via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor intermediates using TLC (silica gel, UV detection) .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural nuances?

- Methodology :

- NMR Spectroscopy : Use ¹⁹F-NMR to confirm fluorination at the 3' position (δ ~ -110 to -120 ppm for aromatic fluorine). In ¹H-NMR, adjacent protons to fluorine may show splitting due to scalar coupling .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., chlorine in HCl salt). Expect [M+H]⁺ at m/z 221.1 (free base) and [M-Cl]⁺ adducts .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., amine protonation state) by growing single crystals in ethanol/ether mixtures .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodology :

- Conduct accelerated stability studies: Expose samples to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) .

- Store lyophilized powder at -20°C in airtight, amber vials to prevent hygroscopic absorption and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across studies?

- Methodology :

- Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 37°C). Use a common cell line (e.g., HEK293) and normalize activity to internal controls (e.g., β-actin) .

- Purity Verification : Confirm compound integrity via LC-MS before bioassays. Impurities >1% (e.g., dehalogenated byproducts) may skew results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or metabolite interference .

Q. What computational strategies are recommended to predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: [reference analogous CID 46312438]) against protein targets (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Train models on fluorinated aryl amine datasets to predict ADMET properties. Highlight fluorine’s electronegativity as a descriptor for membrane permeability .

Q. How can researchers design experiments to probe the role of fluorine substitution in modulating the compound’s reactivity or pharmacological profile?

- Methodology :

- Isosteric Replacement : Synthesize analogs with Cl, Br, or H at the 3' position. Compare reaction kinetics (e.g., SNAr rates) and bioactivity (e.g., IC₅₀ in enzyme assays) .

- Electrophilic Reactivity Assays : Use ¹⁹F-NMR to track fluorophenyl ring interactions with nucleophiles (e.g., thiols) under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.